molecular formula C7H7N3O B13647454 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B13647454
M. Wt: 149.15 g/mol
InChI Key: RWLZVLRWZUUPAQ-UHFFFAOYSA-N
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Description

3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified biological activities.

Scientific Research Applications

3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its amino group provides a site for further functionalization, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C7H7N3O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2,8H2,(H,10,11)

InChI Key

RWLZVLRWZUUPAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)N

Origin of Product

United States

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